1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound featuring a unique bicyclic structureThe presence of the bicyclo[3.3.0]octane ring system adds significant strain energy, making it a challenging yet intriguing target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The reaction of an α,β-unsaturated ketone with a suitable diene under controlled conditions can yield the desired bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Shares a similar bicyclic structure but differs in functional groups.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with distinct biological activities.
Uniqueness
1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione stands out due to its unique combination of functional groups and the presence of the methoxypyridinyl moiety, which imparts specific reactivity and potential biological activity .
Properties
CAS No. |
1356823-20-5 |
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Molecular Formula |
C11H13BN2O5 |
Molecular Weight |
264.04 g/mol |
IUPAC Name |
1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-9(15)18-12(14,19-10(16)7-14)8-4-3-5-13-11(8)17-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
BZDUXFKYSALIDL-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)OC |
Origin of Product |
United States |
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